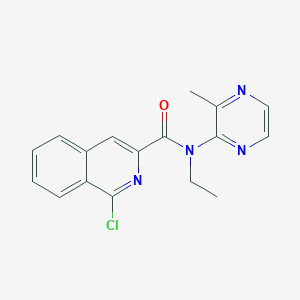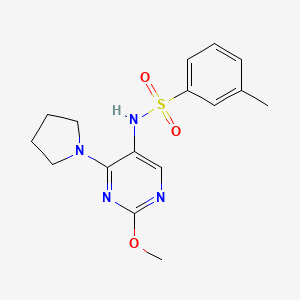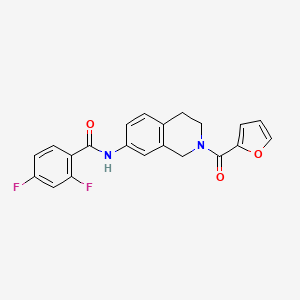![molecular formula C18H15F2N3O2S2 B2736130 N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide CAS No. 1030692-67-1](/img/structure/B2736130.png)
N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and reactivity. For this compound, the available information is limited .Scientific Research Applications
Inhibitors of Gene Expression
One of the key applications of N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide and its analogs lies in their role as inhibitors of gene expression. They have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research is crucial for understanding the oral bioavailability and cell-based activity of these compounds, as well as their potential gastrointestinal permeability (Palanki et al., 2000).
Antihypertensive Activity
Research has also been conducted on derivatives of N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide for their potential antihypertensive activities. These studies focus on the synthesis of compounds and their evaluation for lowering blood pressure, comparing their efficacy with standard drugs like nifedipine (Alam et al., 2010).
Antipathogenic and Antimicrobial Activity
These compounds have also been explored for their antipathogenic and antimicrobial activities. Research has shown the potential of thiourea derivatives, including N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide, in developing novel antimicrobial agents with antibiofilm properties, particularly effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Catalyst in Chemical Synthesis
Additionally, these compounds serve as catalysts in chemical synthesis, particularly in the Biginelli reaction. This application is vital for the synthesis of complex organic compounds, highlighting the versatility of N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide in various chemical processes (Gein et al., 2018).
Herbicidal Activities
Research has also been directed towards evaluating the herbicidal activities of these compounds. Studies have indicated significant inhibitory effects against various plants, showcasing the potential of these compounds in agricultural applications (Fu-b, 2014).
Antioxidant and Anticorrosive Additives
The derivatives of this compound have been studied for their potential as antioxidant and anticorrosive additives in motor oils. This research explores their effectiveness in enhancing the performance and longevity of motor oils (Hassan et al., 2010).
Anti-Inflammatory and Analgesic Agents
Studies on novel derivatives of N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide have shown potential as anti-inflammatory and analgesic agents. This research is essential for the development of new drugs targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Polymer Synthesis
Another significant application is in the synthesis of polymers. Compounds like N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide have been used in the preparation of polyamide-imides, showcasing their utility in advanced material science (Shockravi et al., 2009).
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S2/c1-10-14(17(26-2)23-15(21-10)13-4-3-9-27-13)16(24)22-11-5-7-12(8-6-11)25-18(19)20/h3-9,18H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGNRJEWOGMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)



![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)